molecular formula C25H34Cl2O4Si2 B595711 3,6-Bis{[tert-butyl(dimethyl)silyl]oxy}-2,7-dichloro-9H-xanthen-9-one CAS No. 121714-20-3

3,6-Bis{[tert-butyl(dimethyl)silyl]oxy}-2,7-dichloro-9H-xanthen-9-one

Cat. No.: B595711
CAS No.: 121714-20-3
M. Wt: 525.613
InChI Key: UVWQZXWKLVBKAO-UHFFFAOYSA-N
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Description

3,6-Bis{[tert-butyl(dimethyl)silyl]oxy}-2,7-dichloro-9H-xanthen-9-one is a useful research compound. Its molecular formula is C25H34Cl2O4Si2 and its molecular weight is 525.613. The purity is usually 95%.
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Scientific Research Applications

Natural Sources and Bioactivities of Analogous Compounds

Compounds similar to "3,6-Bis{[tert-butyl(dimethyl)silyl]oxy}-2,7-dichloro-9H-xanthen-9-one" have been studied for their natural sources and bioactivities. For instance, studies on 2,4-Di-tert-butylphenol and its analogs highlight their presence in a variety of species across bacteria, fungi, diatoms, liverwort, gymnosperms, dicots, monocots, and animals. These compounds often constitute major components of volatile or essential oils and exhibit potent toxicity against a wide range of organisms, including their producers. The endocidal regulation, which refers to the self-regulatory mechanism of producing organisms to control their population through autotoxic compounds, is suggested as a primary function of these phenols [Fuqiang Zhao et al., 2020].

Environmental Impact and Degradation

Another aspect of scientific research related to such chemicals is their environmental impact and degradation pathways. The degradation of methyl tert-butyl ether (MTBE), a compound related in function if not in structure, underlines the environmental concerns associated with ether compounds used as gasoline additives. Research shows that MTBE can be decomposed by adding hydrogen in a cold plasma reactor, demonstrating the feasibility of using radio frequency (RF) plasma reactors for environmental remediation [L. Hsieh et al., 2011].

Antituberculosis Activity of Organotin Compounds

In the realm of medicinal chemistry, organotin complexes exhibit significant antituberculosis activity. Studies on organotin complexes reveal their potential as antituberculosis agents, emphasizing the structural diversity of the organotin moiety in enhancing biological activity [Humaira Iqbal et al., 2015].

Flame Retardant Applications

Research on phosphorus-based flame retardants highlights the environmental and health concerns associated with brominated flame retardants like DDT and DDE, pointing towards the search for halogen-free solutions. Phosphorus-based compounds are increasingly important for their lower environmental impact and potential in various applications [S. Levchik and E. Weil, 2006].

Mechanism of Action

Mode of Action

It is known that the compound contains silyl ether groups, which are often used in organic synthesis for the protection of hydroxyl groups . This suggests that the compound may interact with its targets through the formation or cleavage of silyl ether bonds .

Biochemical Pathways

Silyl ether groups are known to be involved in various biochemical reactions, including the stereocontrolled production of erythrose . Therefore, it is possible that this compound could affect similar pathways.

Pharmacokinetics

Given its chemical structure, it is likely that the compound has good solubility in common organic solvents This could potentially influence its absorption and distribution in the body

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets. For instance, the compound’s silyl ether groups are sensitive to moisture , which could potentially influence its stability and reactivity in different environments.

Properties

IUPAC Name

3,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,7-dichloroxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34Cl2O4Si2/c1-24(2,3)32(7,8)30-21-13-19-15(11-17(21)26)23(28)16-12-18(27)22(14-20(16)29-19)31-33(9,10)25(4,5)6/h11-14H,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWQZXWKLVBKAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C2=O)Cl)O[Si](C)(C)C(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34Cl2O4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40704414
Record name 3,6-Bis{[tert-butyl(dimethyl)silyl]oxy}-2,7-dichloro-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121714-20-3
Record name 2,7-Dichloro-3,6-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9H-xanthen-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121714-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Bis{[tert-butyl(dimethyl)silyl]oxy}-2,7-dichloro-9H-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40704414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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